molecular formula C7H7NO6S B14527574 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid CAS No. 62351-46-6

4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid

Cat. No.: B14527574
CAS No.: 62351-46-6
M. Wt: 233.20 g/mol
InChI Key: WFPMSQBXSRWBLQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of hydroxyl, methyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-Hydroxy-2-methylbenzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include sulfonation, nitration, and subsequent purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid group can enhance solubility and reactivity. These interactions facilitate various biochemical and chemical processes .

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitrobenzenesulfonic acid
  • 2-Methyl-3-nitrobenzenesulfonic acid
  • 4-Hydroxy-2-methylbenzenesulfonic acid

Uniqueness: 4-Hydroxy-2-methyl-3-nitrobenzene-1-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both hydroxyl and nitro groups on the benzene ring allows for diverse chemical transformations and applications .

Properties

CAS No.

62351-46-6

Molecular Formula

C7H7NO6S

Molecular Weight

233.20 g/mol

IUPAC Name

4-hydroxy-2-methyl-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO6S/c1-4-6(15(12,13)14)3-2-5(9)7(4)8(10)11/h2-3,9H,1H3,(H,12,13,14)

InChI Key

WFPMSQBXSRWBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)O

Origin of Product

United States

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